molecular formula C7H10N2O2S B2376844 Methyl 3-(2-aminothiazol-5-yl)propanoate CAS No. 883501-73-3

Methyl 3-(2-aminothiazol-5-yl)propanoate

Cat. No.: B2376844
CAS No.: 883501-73-3
M. Wt: 186.23
InChI Key: WNQIAVUGWQSTCB-UHFFFAOYSA-N
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Description

Methyl 3-(2-aminothiazol-5-yl)propanoate is a high-purity chemical intermediate designed for research and development in medicinal chemistry. This compound features a 2-aminothiazole scaffold, a privileged structure in drug discovery known for its broad biological activity and presence in pharmacologically active molecules . The molecular framework is of significant interest for constructing novel ligands, particularly for central nervous system targets. Research into structurally similar 2-aminothiazole derivatives has demonstrated their potential as high-affinity, selective ligands for the metabotropic glutamate receptor subtype 5 (mGlu5), a key target in the investigation of conditions such as schizophrenia, Fragile X syndrome, anxiety, and depression . Furthermore, the 2-aminothiazole core is a key building block in the synthesis of compounds with potential antimicrobial and antifungal properties, making it a valuable template in infectious disease research . The propanoate ester functional group in this compound enhances its lipophilicity, which is a critical parameter for optimizing blood-brain barrier penetration in the development of neurotherapeutics and can be readily hydrolyzed or transformed for further synthetic modifications. As a versatile building block, it is suitable for various cross-coupling reactions and heterocyclic synthesis, enabling the exploration of new chemical space in drug discovery programs. This product is strictly intended for laboratory research purposes by qualified professionals. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 3-(2-amino-1,3-thiazol-5-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-11-6(10)3-2-5-4-9-7(8)12-5/h4H,2-3H2,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNQIAVUGWQSTCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=CN=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-aminothiazol-5-yl)propanoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of carbon disulfide with α-aminonitriles to form 2-mercapto-5-amino thiazoles, which can then be further modified . Another approach involves the reaction of substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate with potassium carbonate in a mixture of methanol and water .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction pathways but optimized for efficiency and yield. This might include the use of continuous flow reactors and other advanced chemical engineering techniques to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-aminothiazol-5-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the thiazole ring .

Scientific Research Applications

Chemical Synthesis

Methyl 3-(2-aminothiazol-5-yl)propanoate serves as a crucial building block in organic synthesis. It can be synthesized through a reaction between 2-aminothiazole and methyl acrylate, typically facilitated by a base like sodium hydroxide or potassium carbonate. The reaction conditions generally involve heating the mixture at temperatures between 80°C to 100°C for several hours, followed by purification methods such as recrystallization or column chromatography.

Research indicates that this compound exhibits promising biological activities, particularly in antimicrobial and anticancer research.

Antimicrobial Properties

Studies have shown that derivatives of thiazole compounds, including this compound, demonstrate significant antibacterial activity against various strains such as Escherichia coli and Staphylococcus aureus. The structural features of these compounds contribute to their efficacy in inhibiting bacterial growth .

Anticancer Activity

The compound has been investigated for its potential anticancer properties. For instance, synthesized thiazole derivatives have shown cytotoxic effects against several cancer cell lines, including HepG2 (liver cancer) and K562 (leukemia). The mechanism of action often involves the inhibition of specific enzymes related to cell proliferation .

Medicinal Chemistry

In medicinal chemistry, this compound is being explored as a pharmaceutical intermediate. Its ability to interact with various molecular targets makes it a candidate for drug development aimed at treating infections and cancer.

Case Studies

  • Cytotoxicity Studies : A series of thiazole derivatives were synthesized, showing varying degrees of cytotoxicity against cancer cell lines. Compounds with specific substitutions on the thiazole ring exhibited enhanced activity compared to others .
  • Antimicrobial Efficacy : Research highlighted the effectiveness of thiazole derivatives against fungal strains, indicating their potential use in developing antifungal agents .

Industrial Applications

Beyond laboratory research, this compound finds applications in industrial settings for producing specialty chemicals and materials with unique properties. Its versatility allows it to be integrated into various formulations aimed at enhancing product performance in pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of Methyl 3-(2-aminothiazol-5-yl)propanoate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially activating or inhibiting biochemical pathways. For example, thiazole derivatives have been shown to interact with topoisomerase II, leading to DNA double-strand breaks and cell death .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and synthesis conditions between Methyl 3-(2-aminothiazol-5-yl)propanoate and analogous compounds:

Compound Name Key Structural Features Synthesis Conditions Unique Properties
This compound Thiazole core, 2-amino substituent, methyl ester Reaction of 2-aminothiazole with precursor 1 in refluxing EtOH (8 h) High potential for hydrogen bonding due to amino group; moderate lipophilicity
Ethyl 3-(4-amino-2-methylthiothiazol-5-yl)-3-oxopropanoate Thiazole with 4-amino and 2-methylthio groups; ethyl ester; β-keto functionality Not specified (commercially available) Enhanced reactivity due to β-keto group; methylthio substituent may improve stability
Methyl 7,7,7-trifluoro-4-(2-aminothiazolyl)-6-oxo-4-heptenoate Trifluoromethyl group; α,β-unsaturated ketone; extended carbon chain Condensation of 2-aminothiazole with precursor 1 in refluxing EtOH Increased lipophilicity and metabolic resistance due to fluorine atoms
Methyl 2-amino-3,3,3-trifluoro-2-{[3-(4-nitrophenyl)-1,2-oxazol-5-yl]methyl}propanoate Oxazole core; nitroaryl substituent; trifluoromethyl group Not explicitly described (crystallographic data reported) Electron-deficient aromatic system; potential for π-π interactions
Ethyl 3-(4-methoxyphenyl)-2-phenyl-3-(4-phenyl-1,2,3-selenadiazol-5-yl)propanoate Selenadiazole ring; aryl substituents; ethyl ester Single-crystal X-ray diffraction confirmed structure Selenium enhances polarizability; aryl groups may improve target binding
Methyl 3-(6-hydroxy-4-methoxybenzofuran-5-yl)propanoate Benzofuran core; hydroxy and methoxy substituents Isolation from Ficus stenophylla; column chromatography Antioxidant potential due to phenolic groups; natural product origin

Biological Activity

Methyl 3-(2-aminothiazol-5-yl)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article presents a detailed overview of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

This compound contains a thiazole ring, which is known for its diverse biological activities. The thiazole moiety is associated with various pharmacological properties, including anticancer and antimicrobial effects. The structure can be represented as follows:

C8H10N2O2S\text{C}_8\text{H}_{10}\text{N}_2\text{O}_2\text{S}

Anticancer Activity

Recent studies have indicated that thiazole derivatives exhibit potent anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines. The following table summarizes key findings from relevant studies:

Cell Line IC50 (µM) Mechanism of Action Reference
MCF-7 (Breast)15.4Induction of apoptosis via ROS production
A375 (Melanoma)12.7Autophagic cell death
HCT116 (Colorectal)18.9Inhibition of cell proliferation

The compound demonstrated strong inhibition of cell proliferation in these lines, with mechanisms involving reactive oxygen species (ROS) generation and autophagy induction.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. A study reported its effectiveness against various Gram-positive and Gram-negative bacteria, as detailed in the table below:

Bacterial Strain MIC (µg/mL) Activity Reference
Staphylococcus aureus32Effective against both sensitive and resistant strains
Escherichia coli64Moderate activity
Pseudomonas aeruginosa128Limited efficacy

The compound exhibited significant antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential for therapeutic applications.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Anticancer Mechanisms :
    • Induction of apoptosis through ROS generation.
    • Activation of autophagic pathways leading to cell death.
    • Inhibition of critical signaling pathways involved in cancer cell survival.
  • Antimicrobial Mechanisms :
    • Disruption of bacterial cell wall synthesis.
    • Inhibition of essential metabolic pathways in bacteria.
    • Potential interference with biofilm formation.

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Study on Cancer Cell Lines :
    A comprehensive study evaluated the compound against multiple cancer cell lines, revealing its ability to induce apoptosis and inhibit tumor growth in vivo models. The study utilized flow cytometry to assess apoptosis markers and confirmed the compound's potency through dose-response assays.
  • Antimicrobial Efficacy Against Resistant Strains :
    Another investigation focused on the antimicrobial properties of the compound against drug-resistant strains. The results indicated that it was more effective than conventional antibiotics like ampicillin, particularly against MRSA strains.

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